molecular formula C12H16N4 B8815749 2-(4-Methyl-piperazin-1-yl)-1H-benzoimidazole CAS No. 57897-93-5

2-(4-Methyl-piperazin-1-yl)-1H-benzoimidazole

Cat. No. B8815749
CAS RN: 57897-93-5
M. Wt: 216.28 g/mol
InChI Key: SWGOGZZKIMYIKE-UHFFFAOYSA-N
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Patent
US04093726

Procedure details

2-chlorobenzimidazole (5.0 g) and piperazine (8.0 g) were dissolved in 10 ml isopropyl alcohol and reflexed 6.5 hours. The solution was concentrated in vacuo. The residue treated with sodium carbonate and then extracted with chloroform to yield 5.55 g product. mp. 222°-224° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[NH:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[NH:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1.[CH:17](O)(C)C>>[CH3:17][N:11]1[CH2:16][CH2:15][N:14]([C:2]2[NH:3][C:4]3[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=3[N:6]=2)[CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1NC2=C(N1)C=CC=C2
Name
Quantity
8 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue treated with sodium carbonate
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform

Outcomes

Product
Details
Reaction Time
6.5 h
Name
Type
product
Smiles
CN1CCN(CC1)C=1NC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 5.55 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.